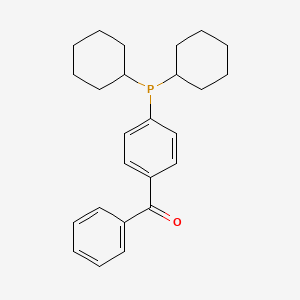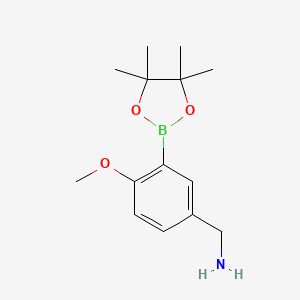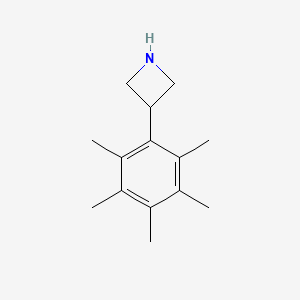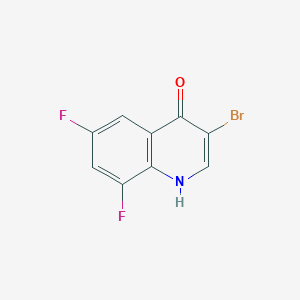![molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H9BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-bromo-3-amino-2-pyridinyl derivatives.
Hydrolysis: Formation of 6-bromo-3-nitro-2-pyridinylacetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetate: Similar structure but with the bromine atom at the 5-position.
Ethyl 2-[(6-Bromo-2-nitro-3-pyridinyl)oxy]acetate: Similar structure but with different substitution patterns on the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
Propriétés
Formule moléculaire |
C9H9BrN2O5 |
|---|---|
Poids moléculaire |
305.08 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3 |
Clé InChI |
QJTFCDJBMBFKBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)




![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
